molecular formula C8H10N2O2S B286038 Methyl 4,5,6,7-tetrahydro-1,2,3-benzothiadiazole-6-carboxylate

Methyl 4,5,6,7-tetrahydro-1,2,3-benzothiadiazole-6-carboxylate

Cat. No. B286038
M. Wt: 198.24 g/mol
InChI Key: MXICCGNTVSNIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5,6,7-tetrahydro-1,2,3-benzothiadiazole-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzothiadiazole and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydro-1,2,3-benzothiadiazole-6-carboxylate is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting various enzymes and pathways involved in cancer, microbial, and fungal growth. It has also been suggested that this compound may act as a free radical scavenger and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4,5,6,7-tetrahydro-1,2,3-benzothiadiazole-6-carboxylate has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit microbial and fungal growth, and reduce inflammation in cells. It has also been shown to have antioxidant properties and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Methyl 4,5,6,7-tetrahydro-1,2,3-benzothiadiazole-6-carboxylate has various advantages and limitations for lab experiments. One of the advantages of this compound is its high yield synthesis method, which makes it easily accessible for scientific research studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the scientific research of Methyl 4,5,6,7-tetrahydro-1,2,3-benzothiadiazole-6-carboxylate. One of the future directions is the study of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another future direction is the study of its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, the study of its potential use as an antimicrobial and antifungal agent is also a future direction for scientific research.

Synthesis Methods

Methyl 4,5,6,7-tetrahydro-1,2,3-benzothiadiazole-6-carboxylate can be synthesized using different methods. One of the most commonly used methods is the reaction between 2-aminothiophenol and ethyl chloroacetate in the presence of a base. This method yields a high yield of the desired product and has been used in various scientific research studies.

Scientific Research Applications

Methyl 4,5,6,7-tetrahydro-1,2,3-benzothiadiazole-6-carboxylate has potential applications in various fields of scientific research. This compound has been studied for its anticancer, antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-1,2,3-benzothiadiazole-6-carboxylate

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)5-2-3-6-7(4-5)13-10-9-6/h5H,2-4H2,1H3

InChI Key

MXICCGNTVSNIDM-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC2=C(C1)SN=N2

Canonical SMILES

COC(=O)C1CCC2=C(C1)SN=N2

Origin of Product

United States

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